3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C18H14N4O5S It is known for its complex structure, which includes a nitro group, a pyridine ring, and a sulfamoyl group
Preparation Methods
The synthesis of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, including nitration, sulfonation, and amide formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group. Finally, the amide bond is formed by reacting the sulfonated intermediate with an appropriate amine .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfamoyl group play crucial roles in its binding to enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as:
2-nitro-N-(pyridin-2-yl)benzamide: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the nitro and sulfamoyl groups, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-18(13-4-3-5-15(12-13)22(24)25)20-14-7-9-16(10-8-14)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZUUOXWSJERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361604 | |
Record name | 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-46-8 | |
Record name | 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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